3-Methyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid are suggested to be GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep and mood .
Mode of Action
This compound: interacts with its targets, potentially acting as an antagonist . This means it may bind to these receptors and inhibit their normal function, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential targets, it may influence pathways related to neurotransmission, immune response, and mood regulation . The downstream effects of these changes could include alterations in neural signaling, immune function, and emotional state .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, given its potential targets . It may cause changes in neural signaling, immune function, and mood . These changes could manifest as alterations in physiological functions such as sleep, cognition, and emotional state .
Action Environment
The action, efficacy, and stability of This compound could be influenced by various environmental factors. These might include the physiological environment within the body (such as pH and temperature), the presence of other substances that could interact with the compound, and external factors such as diet and lifestyle .
Preparation Methods
The synthesis of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of 2-methylenesuccinic acid with various amines . This reaction typically requires heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid. The resulting product is then purified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, using reagents like halogens or nucleophiles.
These reactions often result in the formation of derivatives with modified functional groups, which can be useful for further chemical studies .
Scientific Research Applications
3-Methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
3-Methyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern, which can lead to different chemical and biological properties.
3-Methylpyrazole-5-carboxylic acid: Although structurally different, this compound shares some similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAICKDCJOJELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508803-85-7 | |
Record name | 3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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